3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15936614
Molecular Formula: C11H13N3O2S
Molecular Weight: 251.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O2S |
|---|---|
| Molecular Weight | 251.31 g/mol |
| IUPAC Name | 3-piperidin-3-yl-1H-thieno[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C11H13N3O2S/c15-10-9-8(3-5-17-9)13-11(16)14(10)7-2-1-4-12-6-7/h3,5,7,12H,1-2,4,6H2,(H,13,16) |
| Standard InChI Key | OEADSYJLZWJNDY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CNC1)N2C(=O)C3=C(C=CS3)NC2=O |
Introduction
"3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a heterocyclic compound that combines a thieno[3,2-d]pyrimidine core with a piperidine substituent at the 3-position. Compounds containing the thienopyrimidine scaffold are widely studied for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The addition of a piperidine moiety often enhances pharmacokinetic properties such as solubility and bioavailability.
Structural Features
The structure of "3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" consists of:
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A thieno[3,2-d]pyrimidine ring system, which is a fused bicyclic structure combining thiophene and pyrimidine.
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A piperidin-3-yl group attached at the 3rd position of the thienopyrimidine ring.
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Two keto groups at the 2nd and 4th positions of the pyrimidine ring.
This combination makes the compound a potential candidate for drug development due to its ability to interact with biological targets via hydrogen bonding and π-stacking interactions.
Synthesis Pathways
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves:
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Cyclization Reactions: Starting from thiophene derivatives (e.g., 2-aminothiophene), cyclization with carbonitriles or carboxylic acid derivatives forms the thienopyrimidine core.
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Substitution at Position 3: The introduction of the piperidinyl group can be achieved through nucleophilic substitution or reductive amination using appropriate precursors.
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Functionalization: Keto groups at positions 2 and 4 are introduced through oxidation or condensation reactions.
Analytical Characterization
The compound's structure can be confirmed using:
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NMR Spectroscopy: Proton () and carbon () NMR provide details about chemical shifts corresponding to the thienopyrimidine and piperidine moieties.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Identifies functional groups such as carbonyls and heteroatoms.
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X-ray Crystallography: Provides detailed structural information about bond lengths and angles.
Biological Activity
Thieno[3,2-d]pyrimidines have been reported to exhibit:
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Antiviral Properties: Effective against influenza A virus polymerase by targeting specific protein interfaces .
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Antibacterial Activity: Many derivatives inhibit bacterial growth by interfering with DNA synthesis or enzyme activity .
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Anticancer Potential: Some compounds act as kinase inhibitors or disrupt cell cycle progression .
The addition of a piperidine group may enhance these activities by improving binding affinity to biological targets or increasing membrane permeability.
Potential Applications
The unique structure of "3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" makes it a promising candidate in:
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Drug Development: Particularly for diseases requiring kinase inhibition or nucleic acid interaction.
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Pharmacological Research: As a lead compound for developing new therapeutic agents.
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Material Science: Heterocyclic compounds like thienopyrimidines are also explored in organic electronics due to their electronic properties.
Comparative Data
| Property | Value/Observation |
|---|---|
| Molecular Formula | C11H13N3O2S |
| Molecular Weight | ~251 g/mol |
| Solubility | Likely soluble in polar organic solvents |
| Key Functional Groups | Piperidine ring, keto groups, thienopyrimidine core |
| Biological Activity (Predicted) | Antiviral, antibacterial, anticancer |
Research Gaps and Future Directions
While significant progress has been made in synthesizing and characterizing thienopyrimidine derivatives:
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